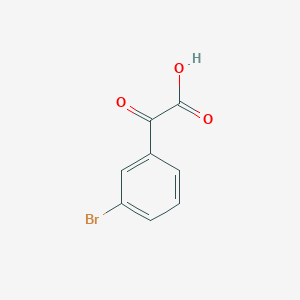

2-(3-Bromophenyl)-2-oxoacetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKUFSBJFYUWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482538 | |

| Record name | 2-(3-BROMOPHENYL)-2-OXOACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-78-7 | |

| Record name | 2-(3-BROMOPHENYL)-2-OXOACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 2 3 Bromophenyl 2 Oxoacetic Acid

Established Preparative Strategies

Conventional methods for synthesizing α-keto acids like 2-(3-bromophenyl)-2-oxoacetic acid rely on well-established organic reactions. These include the oxidation of precursor aldehydes and ketones, as well as the strategic bromination of aromatic rings.

Oxidation Pathways from Precursors

A key strategy for the synthesis of this compound involves the oxidation of a suitable precursor, such as (3-Bromophenyl)-oxo-acetaldehyde. The aldehyde group in this precursor can be selectively oxidized to a carboxylic acid to yield the desired product. This transformation typically employs oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

The general reaction is as follows: (3-Bromophenyl)-oxo-acetaldehyde + [O] → this compound

The selection of the oxidizing agent and reaction conditions is crucial to ensure high yield and purity, avoiding unwanted side reactions.

Bromination of Phenylacetaldehyde Derivatives as a Precursor Synthesis Strategy

The precursor, (3-Bromophenyl)-oxo-acetaldehyde, can be synthesized through the bromination of phenylacetaldehyde. This reaction introduces a bromine atom at the meta position of the phenyl ring. The process often utilizes bromine in the presence of a Lewis acid catalyst, such as iron or aluminum chloride, under controlled conditions to achieve the desired regioselectivity.

The reaction scheme is: Phenylacetaldehyde + Br₂ --(Catalyst)--> (3-Bromophenyl)-oxo-acetaldehyde

This brominated intermediate is then oxidized as described in the previous section to produce this compound.

General Procedures for α-Keto Acid Synthesis from Acetophenone (B1666503) Derivatives

A widely applicable method for the synthesis of α-keto acids involves the oxidation of acetophenone derivatives. mdpi.com For the synthesis of this compound, 3-bromoacetophenone would be the starting material. Various oxidizing agents can be employed for this conversion. For instance, potassium permanganate (KMnO₄) has been historically used to oxidize acetophenones to their corresponding α-keto acids. mdpi.com The reaction involves the oxidation of the methyl group of the acetophenone. mdpi.com

More contemporary methods utilize other oxidizing systems. For example, iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates can yield α-ketoesters, which can then be hydrolyzed to the corresponding α-keto acids. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen, which also produces α-ketoesters. organic-chemistry.org

| Starting Material | Reagents | Product | Reference |

| 3-Bromoacetophenone | 1. Oxidizing Agent (e.g., KMnO₄) 2. Acidic/Basic Workup | This compound | mdpi.com |

| 3-Bromoacetophenone | I₂ / Potassium Xanthate, Alcohol | This compound ester | organic-chemistry.org |

| 3-Bromoacetophenone | Cu-catalyst, O₂, Alcohol | This compound ester | organic-chemistry.org |

Emerging and Green Synthetic Approaches for α-Keto Acids

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. This trend extends to the production of α-keto acids, with research focusing on biotechnological routes and advanced chemical technologies like microwave-assisted synthesis and flow chemistry.

Biotechnological Production Considerations

While chemical synthesis remains the primary route for producing most α-keto acids, biotechnological methods are emerging as a promising and sustainable alternative. cabidigitallibrary.orgnih.gov These methods often utilize renewable resources like carbohydrates and employ microorganisms or enzymes to carry out the desired chemical transformations. cabidigitallibrary.orgnih.gov

For the production of α-keto acids, enzymes such as L-amino acid deaminases (L-AAD) are of particular interest. researchgate.netnih.gov These enzymes can catalyze the deamination of L-amino acids to generate the corresponding α-keto acids and ammonia (B1221849). nih.gov For instance, phenylpyruvic acid, an α-keto acid, can be produced from L-phenylalanine using engineered L-amino acid deaminases. nih.gov This approach offers several advantages over traditional chemical synthesis, including milder reaction conditions and reduced environmental impact. cabidigitallibrary.orgnih.gov Although the direct biotechnological synthesis of this compound is not widely reported, the principles of enzymatic conversion could potentially be applied by utilizing a suitably modified amino acid precursor.

Microwave-Assisted and Flow Chemistry Protocols for Related α-Keto Acids

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry are being increasingly adopted to improve the efficiency and safety of chemical reactions. These methods offer advantages such as reduced reaction times, higher yields, and improved process control. nih.govacs.orgyoutube.comyoutube.com

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significant rate enhancements. youtube.com This technique has been successfully applied to the synthesis of various α-ketoamides and α-ketoesters, which are direct precursors to α-keto acids. nih.govtandfonline.com The benefits include shorter reaction times, reduced solvent usage, and often higher product purity compared to conventional heating methods. nih.govyoutube.com

Flow chemistry , where reactions are carried out in a continuous stream through a reactor, offers excellent control over reaction parameters such as temperature, pressure, and reaction time. acs.orgyoutube.com This can lead to improved yields, enhanced safety, and easier scalability. youtube.com The synthesis of α-halo ketones, which are valuable intermediates for various pharmaceuticals, has been successfully demonstrated using continuous flow processes. acs.org This technology holds significant potential for the safe and efficient production of intermediates required for the synthesis of α-keto acids like this compound.

| Technology | Advantages | Application to α-Keto Acid Synthesis | References |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced solvent usage | Synthesis of α-ketoamide and α-ketoester precursors | nih.govyoutube.comtandfonline.com |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, scalability | Synthesis of key intermediates like α-halo ketones | acs.orgyoutube.com |

Reactivity and Chemical Transformations of 2 3 Bromophenyl 2 Oxoacetic Acid

Reactions of the α-Keto Carbonyl Group

The α-keto carbonyl group is a key site of reactivity in 2-(3-bromophenyl)-2-oxoacetic acid, participating in both oxidative and reductive transformations.

The α-keto acid functionality can undergo oxidative decarboxylation. In the presence of an oxidizing agent, α-keto acids can generate acyl radicals. wpunj.edu This reactivity is fundamental to various coupling reactions where the acyl group is transferred to another molecule. For instance, in the presence of silver salts and ammonium (B1175870) persulfate, α-keto acids can generate acyl radicals that subsequently attack N-containing heterocycles in a process known as the Minisci reaction. wpunj.edu

The ketone carbonyl group of the α-keto acid can be selectively reduced to a hydroxyl group. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which reduces the ketone to a secondary alcohol, yielding an α-hydroxy acid. nih.gov This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This transformation is a standard method for producing α-hydroxy carboxylic acids, which are themselves important synthetic intermediates.

| Transformation | Reagent(s) | Product Type |

| Reduction of Ketone | Sodium Borohydride (NaBH₄) | α-Hydroxy Acid |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is another center of reactivity, primarily undergoing nucleophilic acyl substitution reactions. However, direct substitution is often challenging because the hydroxyl group (–OH) is a poor leaving group. openstax.orglibretexts.org To facilitate these reactions, the –OH group is typically converted into a better leaving group.

Common transformations of the carboxylic acid moiety include:

Conversion to Acid Chlorides: Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides. openstax.orglibretexts.org This process involves the initial formation of an acyl chlorosulfite intermediate, which is more susceptible to nucleophilic attack by a chloride ion. libretexts.org

Conversion to Esters (Fischer Esterification): In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. openstax.org This equilibrium reaction is typically driven to completion by using an excess of the alcohol. openstax.org

Conversion to Amides: While direct reaction with an amine is difficult and requires high temperatures, the conversion can be facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.org

| Target Functional Group | Reagent(s) | Mechanism Note |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Converts –OH to a better leaving group (acyl chlorosulfite). libretexts.org |

| Ester | Alcohol, Acid Catalyst | Acid-catalyzed nucleophilic acyl substitution. openstax.org |

| Amide | Amine, DCC | DCC acts as an activating agent. libretexts.org |

Reactivity of the Bromine Atom: Nucleophilic Substitution and Cross-Coupling Potential

The bromine atom on the phenyl ring makes this compound a suitable substrate for transition metal-catalyzed cross-coupling reactions. Aryl bromides are versatile reagents in organic synthesis. rsc.org These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

For example, the bromine atom can participate in Suzuki-Miyaura coupling reactions, which pair an organoboron compound with an organohalide. This reaction is typically catalyzed by a palladium complex. It is possible to perform sequential cross-coupling reactions, first at the aryl bromide site using palladium catalysis, and then potentially at another functional group using a different catalyst system, such as nickel. nih.gov

Decarboxylative Reactions in Organic Synthesis

Decarboxylation, the removal of the carboxyl group, is a powerful strategy in organic synthesis that can be initiated under various conditions. For α-keto acids, this process often proceeds through radical intermediates. wpunj.edu

Decarboxylative coupling reactions harness the reactivity of carboxylic acids to form new carbon-carbon bonds via radical intermediates. nih.gov These reactions have become a significant tool, particularly in medicinal chemistry. nih.gov The general process involves the generation of a carbon-centered radical through the decarboxylation of the carboxylic acid, which can then be coupled with a suitable partner. nih.gov

This process can be promoted through several methods, including photoredox catalysis with transition metals like iron or iridium, or through oxidative methods. nih.govnih.govnih.gov In a typical nickel-catalyzed cycle, a low-valent nickel species undergoes oxidative addition to a coupling partner (e.g., an aryl halide). This complex can then capture a carbon-centered radical generated from the decarboxylation of the carboxylic acid. Subsequent reductive elimination yields the cross-coupled product. nih.gov Iron photocatalysis has also emerged as an efficient method for the decarboxylation of various carboxylic acids for a range of radical transformations. nih.gov These reactions often proceed under mild conditions and tolerate a wide array of functional groups. nih.gov

| Reaction Type | Catalyst/Promoter | Key Intermediate | Significance |

| Radical Decarboxylative Coupling | Ni, Fe, or Ir photocatalysts | Carbon-centered radical | Forms C-C bonds, accelerating access to valuable chemical space. nih.govnih.gov |

| Oxidative Decarboxylation | Silver Salts, (NH₄)₂S₂O₈ | Acyl Radical | Useful for direct acylation reactions, such as the Minisci reaction. wpunj.edu |

Acylating Agent Functionality

This compound, possessing a carboxylic acid functional group, can serve as a precursor to potent acylating agents. The direct use of carboxylic acids for acylation of nucleophiles like amines and alcohols is often inefficient and requires harsh conditions or specific coupling agents to proceed. organic-chemistry.orglibretexts.org A more common and effective strategy involves the "activation" of the carboxylic acid, typically by converting it into a more reactive derivative, such as an acyl chloride. libretexts.orgescholarship.orgnih.gov

This activation significantly enhances the electrophilicity of the carbonyl carbon, transforming the molecule into a powerful acylating agent capable of reacting with a wide array of nucleophiles under mild conditions.

Conversion to 2-(3-Bromophenyl)-2-oxoacetyl Chloride

The transformation of this compound into its corresponding acyl chloride, 2-(3-Bromophenyl)-2-oxoacetyl chloride, is a key step to unlock its acylating potential. This is typically achieved by treating the carboxylic acid with standard chlorinating agents like oxalyl chloride or thionyl chloride. The reaction is often performed in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), and may include a catalytic amount of N,N-dimethylformamide (DMF). escholarship.orgnih.gov

Acylation of Amines (Amide Formation)

Once formed, the highly reactive 2-(3-Bromophenyl)-2-oxoacetyl chloride can readily react with primary and secondary amines to yield the corresponding N-substituted amides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid (HCl) byproduct. escholarship.orgnih.gov This method is broadly applicable for the synthesis of a diverse range of amides.

Table 1: Representative Acylation of Amines with 2-(3-Bromophenyl)-2-oxoacetyl Chloride This table is based on general acylation procedures. escholarship.orgnih.gov The specific yields for these exact reactions may vary.

| Amine Substrate | Structure | Base | Solvent | Product |

| Benzylamine | C₆H₅CH₂NH₂ | Et₃N | CH₂Cl₂ | N-Benzyl-2-(3-bromophenyl)-2-oxoacetamide |

| Cyclohexylamine | C₆H₁₁NH₂ | Et₃N | CH₂Cl₂ | N-Cyclohexyl-2-(3-bromophenyl)-2-oxoacetamide |

| Piperidine | C₅H₁₀NH | Et₃N | CH₂Cl₂ | 1-(2-(3-Bromophenyl)-2-oxoacetyl)piperidine |

| Aniline (B41778) | C₆H₅NH₂ | Et₃N | CH₂Cl₂ | N-Phenyl-2-(3-bromophenyl)-2-oxoacetamide |

Acylation of Alcohols (Ester Formation)

In a similar fashion, 2-(3-Bromophenyl)-2-oxoacetyl chloride can be used to acylate primary and secondary alcohols, as well as phenols, to produce the corresponding esters. These reactions are fundamental transformations in organic synthesis for creating ester linkages. psu.eduthieme-connect.de The reaction often proceeds in the presence of a base like pyridine (B92270) or triethylamine, which acts as both a catalyst and an acid scavenger. psu.edu

Table 2: Representative Acylation of Alcohols with 2-(3-Bromophenyl)-2-oxoacetyl Chloride This table is based on general acylation methodologies. psu.eduthieme-connect.de The specific yields for these exact reactions may vary.

| Alcohol Substrate | Structure | Base | Solvent | Product |

| Methanol | CH₃OH | Pyridine | CH₂Cl₂ | Methyl 2-(3-bromophenyl)-2-oxoacetate |

| Isopropanol | (CH₃)₂CHOH | Pyridine | CH₂Cl₂ | Isopropyl 2-(3-bromophenyl)-2-oxoacetate |

| Phenol | C₆H₅OH | Pyridine | CH₂Cl₂ | Phenyl 2-(3-bromophenyl)-2-oxoacetate |

| Benzyl Alcohol | C₆H₅CH₂OH | Pyridine | CH₂Cl₂ | Benzyl 2-(3-bromophenyl)-2-oxoacetate |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

2-(3-Bromophenyl)-2-oxoacetic acid serves as a highly valuable building block, particularly in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The dual reactivity of the α-ketoacid moiety allows for facile condensation reactions with a range of binucleophilic reagents to construct diverse heterocyclic systems.

A prominent application is in the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a wide array of biological activities. The reaction of this compound with ortho-phenylenediamines provides a direct route to 2-(3-bromophenyl)quinoxaline derivatives. This condensation reaction is typically carried out under mild acidic or thermal conditions and proceeds with high efficiency. The bromine atom on the phenyl ring remains intact during this transformation, offering a handle for further functionalization through cross-coupling reactions.

The general reaction involves the condensation of the α-dicarbonyl functionality of the ketoacid with the diamine to form the quinoxaline ring. Various substituted ortho-phenylenediamines can be employed to generate a library of quinoxaline derivatives with diverse substitution patterns.

Table 1: Synthesis of Quinoxaline Derivatives from Aryl-α-ketoacids and o-Phenylenediamines

| Aryl-α-ketoacid Precursor | o-Phenylenediamine | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-2-oxoacetic acid | o-Phenylenediamine | 2-Phenylquinoxaline | Ethanol (B145695), reflux | >90 | slideshare.net |

| 2-(4-Methoxyphenyl)-2-oxoacetic acid | o-Phenylenediamine | 2-(4-Methoxyphenyl)quinoxaline | Acetic acid, heat | High | sapub.org |

| This compound | o-Phenylenediamine | 2-(3-Bromophenyl)quinoxaline | Acetic acid, heat | Expected to be high | sapub.org |

| 2-(4-Bromophenyl)-2-oxoacetic acid | 4,5-Dimethyl-1,2-phenylenediamine | 2-(4-Bromophenyl)-6,7-dimethylquinoxaline | Ethanol, reflux | High | researchgate.net |

Beyond quinoxalines, this building block is also instrumental in the synthesis of other heterocycles such as benzoxazinones through reactions with ortho-aminophenols. The reaction proceeds via a similar condensation mechanism, highlighting the broad utility of this compound as a precursor to complex, polycyclic molecules.

Role as an Acylating Agent in Catalytic Reactions (C-C, C-N, C-S bond formation)

Aryl-α-keto acids, including this compound, can function as effective acylating agents through a decarboxylative pathway. This reactivity is particularly valuable in catalytic reactions for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. The process typically involves the loss of carbon dioxide to generate an aroyl radical or a related reactive species, which then participates in the bond-forming event.

C-N Bond Formation: A notable example of its role as an acylating agent is in the copper-catalyzed cascade reactions with saturated cyclic amines. sapub.org In these reactions, the 2-oxo-2-arylacetic acid undergoes decarboxylation to generate an acyl species. This species then couples with an enamine intermediate, formed in situ from the dehydrogenation of the cyclic amine, to yield acylated N-heterocycles. sapub.org This transformation represents a highly efficient method for C-N bond formation and the synthesis of functionalized nitrogen-containing rings. The copper catalyst is crucial as it facilitates the dehydrogenation, decarboxylation, and the subsequent cross-coupling step. sapub.org

C-C Bond Formation: The generation of an aroyl radical via decarboxylation opens up possibilities for C-C bond formation. While specific examples utilizing this compound are emerging, the general principle of decarboxylative acylation is a well-established strategy for the synthesis of ketones. nju.edu.cnd-nb.info This involves the coupling of the aroyl species with various carbon-based nucleophiles or radical partners.

C-S Bond Formation: Similarly, the aroyl intermediate generated from this compound can be trapped by sulfur nucleophiles or radical species to form C-S bonds. This approach is promising for the synthesis of thioesters and other organosulfur compounds. Photo-induced decarboxylative C-S bond formation has been demonstrated with other carboxylic acids, suggesting the feasibility of this transformation with α-keto acids. nih.gov

Intermediacy in Cascade and Multicomponent Reactions

The bifunctional nature of this compound makes it an ideal candidate for participation in cascade and multicomponent reactions (MCRs). These reactions, where multiple bond-forming events occur in a single pot, are highly valued for their efficiency and atom economy in building molecular complexity.

As detailed in the previous section, the synthesis of acylated N-heterocycles from saturated cyclic amines and 2-oxo-2-arylacetic acids is a prime example of a cascade reaction. sapub.org This process involves a sequence of dehydrogenation, decarboxylation, and cross-coupling reactions, all orchestrated by a single copper catalyst. The α-keto acid serves as a crucial intermediate that, upon decarboxylation, drives the acylating part of the cascade.

In the realm of MCRs, the Passerini and Ugi reactions are cornerstone transformations that utilize a carboxylic acid and a carbonyl component. This compound possesses both of these functionalities within the same molecule, which could lead to unique reactivity. In a Passerini-type reaction, which typically involves an isocyanide, a carboxylic acid, and a carbonyl compound, this compound could potentially act as both the carboxylic acid and the carbonyl component, leading to the formation of α-acyloxy amides. wikipedia.orgbroadinstitute.orgmdpi.com Similarly, in a Ugi-type reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, this ketoacid could fulfill two of the required roles. nih.govrsc.orgnih.govmdpi.commdpi.com While specific studies on the behavior of this compound in these MCRs are a subject of ongoing research, its structural motifs suggest significant potential for its application in the one-pot synthesis of highly functionalized and complex molecules.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Basis Set Selection)

Quantum chemical calculations, particularly those employing Density Functional Theory (T), are a cornerstone for investigating the molecular properties of organic compounds. DFT methods balance computational cost with accuracy, making them ideal for molecules of this size. The selection of a functional and a basis set is a critical first step that dictates the quality of the results.

For aromatic carboxylic acids, the B3LYP hybrid functional is a commonly used and well-validated choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. reddit.comresearchgate.net This functional has proven effective in calculating the geometry and vibrational frequencies of similar molecules.

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. q-chem.comwikipedia.org A Pople-style basis set like 6-311++G(d,p) is often selected. gaussian.com This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to better describe weakly bound electrons, and polarization functions (d,p) to allow for orbital shape flexibility, which is crucial for accurately modeling bonding and electronic properties. wikipedia.orggaussian.com While specific studies on 2-(3-Bromophenyl)-2-oxoacetic acid are not widely available, the B3LYP/6-311++G(d,p) level of theory represents a standard and robust approach for obtaining reliable theoretical data for this class of compounds. researchgate.netnih.gov

A key aspect of the molecule's geometry is the dihedral angle between the plane of the phenyl ring and the adjacent α-keto acid group (-CO-COOH). This rotation determines the extent of conjugation and is influenced by the steric hindrance imposed by the bromine atom and the oxoacetic acid group. Conformational analysis would systematically explore this rotation to identify the global energy minimum and any other low-energy conformers. chemrxiv.org Such studies would reveal whether the molecule prefers a planar or a twisted conformation, a factor that significantly impacts its electronic properties and potential intermolecular interactions.

Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis involves several key components:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are central to chemical reactivity. numberanalytics.comucsb.edu The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. thaiscience.infoirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. univ-mosta.dz For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the electron-withdrawing α-keto acid group.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. thaiscience.infouniv-mosta.dz It helps identify the electron-rich and electron-poor regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. irjweb.com For this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the carboxylic and keto groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the acidic hydrogen of the carboxyl group.

Charge Distribution: Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. univ-mosta.dzniscpr.res.in This provides a quantitative measure of the electron distribution and polarity of bonds. The analysis for this compound would likely show significant negative charges on the oxygen atoms and a positive charge on the acidic hydrogen, confirming the polar nature of the carboxyl group.

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential and the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity. |

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. squarespace.comresearchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. youtube.com

These calculations serve two main purposes:

Confirmation of Minima: A true energy minimum structure will have no imaginary frequencies.

Spectral Assignment: The calculated frequencies, when appropriately scaled to correct for systematic errors in the computational method, can be correlated with experimental IR and Raman spectra. This allows for the confident assignment of specific vibrational modes to observed spectral bands.

For this compound, key vibrational modes of interest would include the O-H stretch of the carboxylic acid, the two distinct C=O stretches (from the keto and acid groups), the C-Br stretch, and various aromatic C-C and C-H stretching and bending modes.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| -COOH | O-H Stretch | 3300 - 2500 (broad) |

| C=O (Keto) | C=O Stretch | 1725 - 1705 |

| C=O (Carboxylic Acid) | C=O Stretch | 1760 - 1690 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| C-Br | C-Br Stretch | 680 - 515 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. wustl.edu Unlike quantum calculations that often focus on a static, minimum-energy state, MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. core.ac.uk

For this compound, an MD simulation could be used to:

Study its conformational dynamics in a solvent, such as water, to see how solvent molecules interact with the polar carboxyl group and the hydrophobic bromophenyl ring. nih.gov

Investigate its aggregation behavior at higher concentrations. nih.govresearchgate.net

Simulate its interaction with a biological membrane, providing insight into its potential to permeate cell walls. nih.gov

These simulations rely on a 'force field,' a set of parameters that defines the potential energy of the system, to calculate the forces between atoms. While no specific MD studies on this compound have been reported, this methodology offers a powerful tool for bridging the gap between its static structure and its behavior in a dynamic, realistic environment.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the binding site of another, typically a large macromolecule like a protein or nucleic acid. nih.govopenaccessjournals.comjscimedcentral.com This method is fundamental in structure-based drug design. nih.gov

In a hypothetical docking study involving this compound, the molecule would be treated as a flexible ligand and docked into the active site of a selected protein target. The process involves two main stages:

Sampling: Generating a wide range of possible binding poses of the ligand within the protein's active site.

Scoring: Evaluating each pose using a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode.

The results would identify the key intermolecular interactions, such as hydrogen bonds (e.g., involving the carboxyl group) and hydrophobic or halogen-bond interactions (involving the bromophenyl ring), that stabilize the ligand-protein complex. Although no specific molecular docking studies featuring this compound are documented in the surveyed literature, this powerful predictive tool is essential for identifying its potential biological targets.

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity based on the interaction between the HOMO and LUMO of reacting species. numberanalytics.comwikipedia.org The theory posits that the most significant interactions occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). ucsb.eduunesp.br

For this compound, FMO theory allows for several predictions:

Nucleophilic Sites: The distribution of the LUMO indicates the regions most susceptible to nucleophilic attack. For this molecule, the LUMO is expected to be concentrated on the two carbonyl carbons, making them the primary electrophilic centers.

Electrophilic Sites: The location of the HOMO points to the most probable sites for electrophilic attack. The HOMO is likely spread across the bromophenyl ring, suggesting that electrophiles would react at the aromatic ring. ucsb.edu

Reactivity: The HOMO-LUMO energy gap is a direct indicator of chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule requires less energy to undergo an electronic transition, making it more reactive. By analyzing the energies and spatial distributions of the frontier orbitals, a detailed map of the molecule's chemical reactivity can be constructed, guiding the prediction of its behavior in various chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the electron density distribution, bonding interactions, and hyperconjugative stabilizations within a molecule. uni-muenchen.deyoutube.com This analysis translates complex wavefunctions into a simple, intuitive Lewis-like structure of localized bonds and lone pairs. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the extent of electron delocalization and its contribution to molecular stability. uni-muenchen.dewisc.edu For this compound, while specific experimental or computational studies are not available, a thorough NBO analysis can be inferred based on the well-understood electronic effects of its constituent functional groups, such as the bromophenyl, ketone, and carboxylic acid moieties. nih.govnih.gov

The primary insights from an NBO analysis are derived from the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. wisc.edu Key interactions typically involve the delocalization of electron density from lone pairs (n) or bonding orbitals (σ or π) to antibonding orbitals (σ* or π*). materialsciencejournal.org

Key Expected Hyperconjugative Interactions:

Intramolecular Charge Transfer within the Carboxylic and Ketone Groups: Strong interactions are expected from the lone pairs of the carbonyl oxygen (O=C) and the hydroxyl oxygen (-OH) to the antibonding orbitals of adjacent bonds. For instance, the delocalization of a lone pair from the carbonyl oxygen to the π(C-C) orbital of the phenyl ring and the σ(C-C) orbital of the oxoacetic group would contribute to the stabilization of the molecule.

Interactions involving the Bromine Atom: The lone pairs of the bromine atom can donate electron density to the π* antibonding orbitals of the benzene (B151609) ring. This n(Br) → π*(C-C) interaction is a classic example of resonance donation from a halogen, which influences the electronic properties of the aromatic ring.

Delocalization involving the Phenyl Ring: The π-bonds of the phenyl ring can act as donors in π → π* interactions with the carbonyl group, facilitating electronic communication between the substituent groups. Conversely, the π* orbitals of the ring can accept electron density from the oxygen lone pairs.

Stabilization of the Carboxylate Moiety: Significant delocalization is expected within the carboxylic acid group, particularly the interaction between the lone pair of the hydroxyl oxygen and the π* orbital of the carbonyl group (n(O) → π*(C=O)), which is characteristic of the resonance stabilization in carboxylic acids. youtube.com

The following tables provide a hypothetical but representative NBO analysis for this compound, illustrating the principal donor-acceptor interactions and their associated stabilization energies (E(2)). These values are based on typical findings for similar functional groups in related molecules.

Table 1: Second-Order Perturbation Analysis of Hyperconjugative Interactions in this compound (Selected Interactions)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O (carbonyl) | π(C-C) (phenyl) | ~ 5-10 |

| LP (2) O (carbonyl) | σ(C-C) (oxo) | ~ 2-5 |

| LP (1) O (hydroxyl) | π(C=O) (carboxyl) | ~ 20-30 |

| LP (2) Br | π(C-C) (phenyl) | ~ 1-3 |

| π (C-C) (phenyl) | π*(C=O) (ketone) | ~ 3-7 |

This table presents a selection of the most significant anticipated hyperconjugative interactions. The E(2) values are estimates based on analyses of analogous compounds.

Table 2: Occupancy of Natural Bond Orbitals (Selected Orbitals)

| NBO | Type | Occupancy |

| σ (C-Br) | BD | ~ 1.98 |

| π (C=O) (ketone) | BD | ~ 1.97 |

| π (C=O) (carboxyl) | BD | ~ 1.96 |

| LP (1) O (carbonyl) | LP | ~ 1.95 |

| LP (2) Br | LP | ~ 1.99 |

| π* (C=O) (ketone) | BD | ~ 0.25 |

| π (C-C) (phenyl) | BD* | ~ 0.15-0.30 |

This table shows the expected occupancies for key natural bond orbitals. Occupancies less than 2.0 for bonding (BD) and lone pair (LP) orbitals, and greater than 0.0 for antibonding (BD) orbitals, indicate electron delocalization.* wisc.edu

Future Research Directions and Potential Innovations

Development of Novel Synthetic Pathways

The exploration of new, efficient, and sustainable methods for the synthesis of 2-(3-Bromophenyl)-2-oxoacetic acid is a primary area for future research. While classical approaches exist, the development of novel pathways is crucial for improving yield, reducing environmental impact, and accessing new derivatives.

Future research could focus on:

Catalytic Approaches: Investigating novel transition-metal-catalyzed carbonylation reactions of 3-bromoacetophenone or related precursors could offer more direct and atom-economical routes. The development of catalysts that can operate under milder conditions with higher selectivity will be a key challenge.

Green Chemistry Methodologies: The application of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry), is a significant area of interest. For instance, developing a one-pot synthesis from readily available precursors would represent a substantial advancement.

Biocatalytic Synthesis: The use of enzymes to catalyze the formation of this compound offers the potential for high enantioselectivity and environmentally benign reaction conditions. Screening for and engineering novel oxidases or dehydrogenases that can act on suitable precursors will be a key research direction.

Exploration of Undiscovered Reactivity Patterns

The rich chemical functionality of this compound suggests a wide range of reactivity that remains to be fully explored. The interplay between the carboxylic acid, the ketone, and the aryl bromide offers a platform for discovering new chemical transformations.

Key areas for future investigation include:

Cycloaddition Reactions: The α-keto acid moiety could participate in various cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, with suitable reaction partners. This could lead to the synthesis of novel heterocyclic scaffolds with potential biological activity.

Multicomponent Reactions: Designing novel multicomponent reactions involving this compound would enable the rapid and efficient construction of complex molecular architectures from simple starting materials.

Cross-Coupling Strategies: The bromine atom on the phenyl ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. While standard, exploring its reactivity in novel, tandem, or domino reaction sequences could unlock new synthetic possibilities.

Photoredox Catalysis: The application of photoredox catalysis could unveil new reactivity patterns, such as radical-mediated transformations, allowing for the formation of novel carbon-carbon and carbon-heteroatom bonds under mild conditions.

Design and Synthesis of Advanced Functional Materials

The structural features of this compound make it an attractive building block for the design and synthesis of advanced functional materials with tailored properties.

Future research in this area could involve:

Polymer Synthesis: The carboxylic acid and the aryl bromide functionalities can be utilized for the synthesis of novel polyesters, polyamides, or other polymers. The incorporation of the bromophenyl group can impart specific properties such as flame retardancy or serve as a site for post-polymerization modification.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for the construction of MOFs. The bromine atom could be used to further functionalize the MOF pores, leading to materials with applications in gas storage, separation, and catalysis.

Conductive Materials: Derivatives of this compound could be explored as monomers or precursors for the synthesis of organic conductive materials. The aromatic core and the potential for creating extended conjugated systems through cross-coupling reactions are key features in this context.

Targeted Applications in Chemical Biology

The unique chemical structure of this compound and its derivatives suggests significant potential for applications in chemical biology and drug discovery.

Promising avenues for future research include:

Bioactive Molecule Synthesis: The compound can serve as a versatile starting material for the synthesis of libraries of complex molecules to be screened for biological activity. A notable example is the reported anti-cancer activity of a derivative, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, which has shown potential in inhibiting cancer cell invasion. nih.gov

Protein Degraders: The molecule has been identified as a building block for protein degraders, a class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. calpaclab.com Further exploration in this area could lead to the development of novel therapeutics.

Chemical Probes: The reactivity of the α-keto acid and the presence of the aryl bromide make it suitable for the design of chemical probes to study biological processes. These probes could be used for activity-based protein profiling or for identifying novel drug targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Bromophenyl)-2-oxoacetic acid, and how are they optimized for academic research?

- Methodological Answer : Synthesis typically involves halogenation and oxidation steps. For example, bromine substitution on phenylacetic acid derivatives followed by oxidation of the α-hydroxy intermediate using potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄). Reaction optimization includes controlling temperature (0–25°C) and solvent polarity (e.g., acetic acid/water mixtures) to minimize side reactions . Yields can be improved by employing anhydrous conditions and catalytic bases like potassium carbonate (K₂CO₃) to enhance nucleophilic substitution efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include aromatic protons (δ 7.25–7.68 ppm for the 3-bromophenyl group) and the α-keto carbonyl proton (δ ~7.60–7.68 ppm, singlet) .

- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretching) and ~650 cm⁻¹ (C-Br vibration) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ peaks (theoretical m/z ≈ 243–245 for C₈H₅BrO₃) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can:

- Optimize molecular geometry and predict bond angles/lengths (e.g., C-Br bond polarization).

- Calculate HOMO-LUMO gaps (~4–5 eV for similar oxoacetic acids) to assess electrophilicity and nucleophilic attack sites .

- Simulate infrared spectra for comparison with experimental data .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Enzyme Assays : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to account for variability in assay protocols .

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing Br with Cl or F) to isolate electronic vs. steric effects .

- Data Normalization : Use reference inhibitors (e.g., malonate for oxoacetate analogs) to calibrate activity measurements .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substrate Preparation : Activate the C-Br bond via palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures at 80–100°C .

- Reaction Monitoring : Track aryl boronic acid coupling using TLC or HPLC to optimize stoichiometry (typically 1:1.2 molar ratio) .

- Byproduct Mitigation : Additives like K₂CO₃ improve yields by neutralizing HBr byproducts .

Experimental Design & Data Analysis

Q. How to design an experiment to study the oxidative decarboxylation of this compound?

- Methodological Answer :

- Conditions : Use NH₄I as a dual N-source and electrolyte in acetonitrile/water under constant current (10 mA/cm²) .

- Product Isolation : Purify quinazoline derivatives via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Vary reaction time (6–24 hrs) and temperature (25–60°C) to balance conversion and decomposition .

Q. What analytical approaches differentiate tautomeric forms of this compound in solution?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.